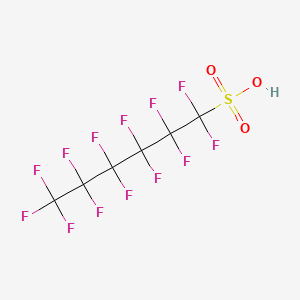

Perfluorohexanesulfonic acid

Descripción general

Descripción

El ácido perfluorohexanosulfónico es un compuesto químico sintético que pertenece al grupo de sustancias perfluoroalquílicas y polifluoroalquílicas. Es un fluorosurfactante aniónico y un contaminante orgánico persistente con propiedades bioacumulativas . Este compuesto es conocido por sus fuertes enlaces carbono-flúor, que contribuyen a su estabilidad y persistencia en el medio ambiente .

Métodos De Preparación

El ácido perfluorohexanosulfónico se sintetiza a través de varias rutas químicas. Un método común implica la fluoración electroquímica del ácido hexanosulfónico. Este proceso implica el uso de fluoruro de hidrógeno anhidro y una corriente eléctrica para reemplazar los átomos de hidrógeno con átomos de flúor . Los métodos de producción industrial a menudo implican el uso de espumas contra incendios acuosas, recubrimientos textiles, chapado de metales y agentes de pulido . La producción de ácido perfluorohexanosulfónico ha sido eliminada gradualmente por algunas empresas, pero puede seguir en curso en otras .

Análisis De Reacciones Químicas

El ácido perfluorohexanosulfónico sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del ácido perfluorohexanosulfónico puede conducir a la formación de perfluorohexanosulfonato .

Aplicaciones Científicas De Investigación

Industrial Applications

PFHxS has been utilized in several industrial applications due to its surfactant properties:

- Aqueous Film-Forming Foams (AFFFs) : Used extensively in firefighting for its ability to suppress flammable liquid fires.

- Metal Plating : Serves as a surfactant in electroplating processes.

- Textiles and Leather : Incorporated into water-repellent coatings for fabrics and leather goods.

- Cleaning Agents : Used in polishing agents and cleaning products due to its surface-active properties.

- Electronics Manufacturing : Applied in the production of semiconductors and other electronic components .

Environmental Impact

PFHxS has been detected in various environmental matrices, including water sources and wildlife, raising concerns about bioaccumulation and ecological toxicity. Studies indicate that PFHxS can disrupt lipid metabolism in aquatic organisms, particularly fish, by activating peroxisome proliferator-activated receptors (PPARs) that regulate fat storage and metabolism .

Health Implications

Research has highlighted several health implications associated with PFHxS exposure:

- Lipid Metabolism Dysregulation : Animal studies have shown that PFHxS exposure can lead to increased liver weight and altered serum cholesterol levels, indicating potential metabolic disturbances .

- Immunotoxicity : Sub-chronic dermal exposure studies have demonstrated immunosuppressive effects in murine models, suggesting that PFHxS may impair immune function .

- Cancer Risks : Epidemiological studies have suggested associations between PFAS exposure (including PFHxS) and increased risks of certain cancers, such as testicular cancer and kidney cancer .

Case Study 1: Aquatic Toxicology

A study on zebrafish larvae revealed that PFHxS impairs lipid homeostasis through PPARα activation. This research utilized multiple omic techniques to elucidate the molecular mechanisms underlying these effects .

Case Study 2: Human Health Assessment

In a cohort study involving U.S. Air Force servicemen, researchers found a correlation between serum concentrations of PFAS (including PFHxS) and testicular germ cell tumors. This study underscores the need for further investigation into the long-term health effects of PFAS exposure .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Firefighting | Aqueous Film-Forming Foams |

| Metal Processing | Surfactant in electroplating |

| Textile Industry | Water-repellent coatings |

| Cleaning Products | Polishing agents |

| Electronics | Manufacturing of semiconductors |

Mecanismo De Acción

El mecanismo de acción del ácido perfluorohexanosulfónico implica sus fuertes enlaces carbono-flúor, que contribuyen a su estabilidad y persistencia en el medio ambiente . En humanos, se une a la albúmina sanguínea y tiene una vida media relativamente larga en comparación con otras sustancias perfluoroalquílicas y polifluoroalquílicas . El compuesto puede interactuar con varios objetivos moleculares y vías, incluido el estrés oxidativo y la alteración del metabolismo de los lípidos .

Comparación Con Compuestos Similares

El ácido perfluorohexanosulfónico es similar a otras sustancias perfluoroalquílicas y polifluoroalquílicas, como el ácido perfluorooctanosulfónico, el ácido perfluorooctanoico y el ácido perfluorononanoico . es único en su vida media relativamente larga y sus aplicaciones específicas en la industria y la investigación . Otros compuestos similares incluyen el ácido perfluorobutanosulfónico y el ácido perfluorodecanosulfónico .

Actividad Biológica

Perfluorohexanesulfonic acid (PFHxS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds widely used in various industrial applications due to their unique chemical properties. This article explores the biological activity of PFHxS, focusing on its effects on lipid metabolism, potential carcinogenicity, and endocrine disruption, supported by data tables and case studies.

Overview of PFHxS

PFHxS is characterized by its long carbon chain and sulfonic acid functional group, which confer strong hydrophobic and lipophobic properties. These qualities have made PFHxS prevalent in products such as stain-resistant fabrics, firefighting foams, and food packaging. However, its persistence in the environment and bioaccumulation in living organisms raise concerns regarding its health effects.

Biological Activity

1. Lipid Metabolism

Research indicates that PFHxS significantly alters lipid metabolism. A study involving male C57BL/6J mice demonstrated that dietary exposure to PFHxS led to increased hepatic expression of genes involved in lipid metabolism and oxidative stress when combined with a high-fat diet. The study found that PFHxS exposure resulted in changes to serum lipid profiles, including elevated triglycerides and altered phospholipid species .

| Parameter | Control Group | PFHxS Group |

|---|---|---|

| Serum Triglycerides (mg/dL) | 80 | 120 |

| Phosphatidylcholines (µmol/L) | 200 | 250 |

| Sphingomyelins (µmol/L) | 50 | 70 |

The findings suggest that PFHxS may contribute to metabolic disorders by disrupting normal lipid homeostasis .

2. Carcinogenic Potential

Epidemiological studies have linked PFHxS exposure to an increased risk of certain cancers. A case-cohort study within the American Cancer Society's CPS-II cohort found a positive association between PFHxS levels and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) among men, with a hazard ratio of 1.34 per doubling of PFHxS concentration . This suggests that PFHxS may play a role in the etiology of specific hematologic malignancies.

| Cancer Type | Association with PFHxS | Hazard Ratio (HR) |

|---|---|---|

| Chronic Lymphocytic Leukemia | Positive | 1.34 |

| Renal Cell Carcinoma | Not significant | - |

These findings highlight the need for further investigation into the carcinogenic mechanisms of PFHxS.

3. Endocrine Disruption

PFHxS has been studied for its potential endocrine-disrupting effects. Research indicates that it may interfere with thyroid hormone levels, as seen in a study where decreased free thyroxine (T4) levels were observed following PFHxS exposure in rats . The implications for human health are concerning, given the critical role thyroid hormones play in metabolism and development.

Case Studies

Case Study 1: Lipid Homeostasis Disruption

In a controlled study on rats exposed to PFHxS, researchers observed significant decreases in serum cholesterol levels alongside increased liver necrosis markers after prolonged exposure. This study underscores the compound's potential to disrupt lipid metabolism and induce liver damage .

Case Study 2: Cancer Risk Assessment

A nested case-control study evaluated serum samples from women diagnosed with breast cancer against control samples. Elevated levels of PFHxS were associated with an increased risk of breast cancer, suggesting a possible link between PFAS exposure and breast cancer incidence .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHDEAJFRJCDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO3H, C6HF13O3S | |

| Record name | PFHxS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040150 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

238-239 °C | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.841 g/cu cm | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Perfluorohexanesulfonate (PFHxS) is one of the most widely distributed perfluoroalkyl compounds (PFCs) and its possible neurotoxicity has been suggested. However, the effects of PFHxS on neuronal function remain to be elucidated. In this study, the effects of PFHxS on neuronal cell death and the underlying mechanisms were examined. Cerebellar granule cells (CGCs) were isolated from 7-day old rat pups and maintained in culture for additional 7d. The apoptotic effects of PFHxS were determined by caspase-3 activity and TUNEL staining. PFHxS increased the apoptotic death of CGC in concentration-dependent manner. It also increased the activation of ERK1/2, JNK and p38 MAPK with different temporal activation. PD98059, an inhibitor of ERK1/2 pathway, completely blocked PFHxS-induced apoptosis whereas SP600125, a JNK inhibitor, significantly increased the apoptosis, showing their opposite roles in the apoptosis of CGCs. Treatment of antioxidants, Trolox or N-acetylcysteine (NAC), completely blocked ROS generation by PFHxS but neither of these antioxidants prevented PFHxS-induced apoptosis, suggesting that ROS may not play a key role in the process of apoptosis. PD98059 prevented ROS accumulation by PFHxS but the ERK1/2 activation was not affected by Trolox or NAC. These results indicate that ROS is one of downstream targets of ERK1/2, not vice versa. Taken together, PFHxS increased apoptosis of CGC in ERK1/2-dependent manner, where downstream pathway other than ROS may play a major role. ... | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

355-46-4 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU6Y1E592S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.